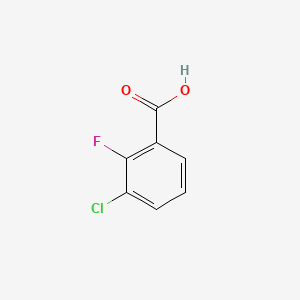

3-Chloro-2-fluorobenzoic acid

Description

Significance in Advanced Organic Synthesis

The strategic placement of halogen substituents on the aromatic ring of 3-chloro-2-fluorobenzoic acid significantly influences its reactivity, rendering it a versatile intermediate in organic synthesis. cymitquimica.com The presence of both chlorine and fluorine atoms allows for selective chemical transformations, a crucial aspect in the construction of complex molecular frameworks. Chemists leverage these features to orchestrate multi-step syntheses, where the differential reactivity of the halogens can be exploited to introduce a variety of functional groups in a controlled manner.

The carboxylic acid group further enhances its synthetic utility, providing a handle for a wide range of chemical reactions. For instance, it can readily undergo esterification, amidation, and other transformations to build more elaborate molecules. ossila.com One notable application is in peptide coupling chemistry, where it is attached to molecular scaffolds using reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com

Role as a Privileged Synthetic Building Block

In the parlance of medicinal chemistry and materials science, a "privileged scaffold" or "building block" is a molecular framework that is recurrently found in biologically active compounds or high-performance materials. This compound has earned its status as such a privileged building block due to its frequent appearance in the synthesis of valuable molecules. ossila.com

Its derivatives have been investigated for a range of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net For example, it serves as a precursor for the synthesis of Aurora A kinase inhibitors, with some derivatives exhibiting half-maximal inhibitory concentrations in the nanomolar range. ossila.com The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. ossila.com

Overview of Interdisciplinary Research Perspectives

The utility of this compound extends beyond traditional organic and medicinal chemistry, finding applications in a variety of interdisciplinary research areas.

Materials Science : This compound is used in the preparation of liquid crystals and metal-organic frameworks (MOFs). ossila.com The rigid, functionalized aromatic core of this compound is well-suited for constructing the ordered, porous structures characteristic of MOFs.

Agrochemicals : Halogenated benzoic acids are known intermediates in the synthesis of pesticides and herbicides. ontosight.ainih.gov The specific substitution pattern of this compound can be tailored to develop new agrochemicals with desired efficacy and selectivity. chemimpex.com

Biochemical Probes : A fascinating application of this compound is in the development of fluorine-19 (¹⁹F) NMR probes. ossila.com A probe molecule synthesized from this compound and hydroxysuccinimide can be used to identify and quantify amino acids in metabolomics studies, leveraging the sensitivity of ¹⁹F NMR spectroscopy. ossila.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 161957-55-7 ossila.com |

| Molecular Formula | C₇H₄ClFO₂ ossila.com |

| Molecular Weight | 174.56 g/mol ossila.com |

| Melting Point | 177-180 °C sigmaaldrich.com |

| Appearance | White to light yellow or light red crystalline powder chemimpex.com |

| InChI Key | FCSSYEWURMTUSM-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis at a Glance

The synthesis of this compound can be achieved through various routes. One common method involves the ortho-lithiation of a substituted benzoic acid followed by chlorination. For instance, 3-fluorobenzoic acid can be treated with a strong base like sec-butyllithium (B1581126) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures, followed by the addition of a chlorine source such as hexachloroethane. Another approach starts from 3-chloro-2-fluorobenzaldehyde, which is then oxidized to the corresponding carboxylic acid. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSSYEWURMTUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-55-7 | |

| Record name | 3-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzoic Acid and Its Derivatives

Established Synthetic Pathways for 3-Chloro-2-fluorobenzoic Acid

The synthesis of this compound can be achieved through various established routes, primarily involving multi-step processes from commercially available precursors or strategic halogenation and functionalization reactions.

One prominent method for preparing this compound utilizes 2,3-dichlorobenzoyl chloride as the starting material. google.com This process involves a fluorine substitution reaction, followed by hydrolysis. The initial step is a nucleophilic substitution where a fluorine atom replaces one of the chlorine atoms on the benzoyl chloride ring. This reaction is typically conducted in an organic solvent with a fluorinating agent and in the presence of a phase-transfer catalyst to facilitate the reaction. Following the fluorination, the resulting 2-fluoro-3-chlorobenzoyl fluoride (B91410) intermediate is hydrolyzed under alkaline conditions. The reaction mixture is then acidified to precipitate the final product, this compound. google.com This "one-pot" method is noted for its high selectivity and simple operation, yielding a product with purity greater than 99.5%. google.com

Another multi-step approach can be adapted from the synthesis of related halogenated benzoic acids. For instance, the synthesis of 2-chloro-4-fluorobenzoic acid starts from m-chloroaniline, involving amino protection, formylation, oxidation to the carboxylic acid, and finally a fluorination reaction. google.com While not a direct synthesis of the 3-chloro-2-fluoro isomer, the principles of building the molecule through a sequence of protection, functionalization, and halogenation steps are illustrative of common multi-step strategies in this chemical family.

Halogenation strategies are central to the synthesis of di-halogenated benzoic acids. These methods often involve the direct and selective addition of halogen atoms to a functionalized benzene (B151609) ring. For example, a process for preparing 3-chloro-4-fluorobenzoyl chloride involves the chlorination of 4-fluorobenzoyl chloride in the presence of a chlorination catalyst. google.com This highlights a common strategy where one halogen is present on the starting material, and the second is introduced through a targeted halogenation reaction.

A similar strategic approach is seen in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid, which is prepared via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. researchgate.net In this Sandmeyer-type reaction, the amino group is diazotized with sodium nitrite and hydrochloric acid, and subsequently replaced by a chlorine atom using cupric chloride. This demonstrates a functionalization strategy where an existing amino group is converted to the desired halogen substituent. researchgate.net Such methods, involving the transformation of one functional group into another (e.g., -NH2 to -Cl), are fundamental in achieving specific substitution patterns on the aromatic ring that are not easily accessible through direct halogenation.

Table 1: Comparative Analysis of Synthetic Routes for a Halogenated Benzoic Acid Derivative

| Feature | Alkyllithium Method | Alternative Multi-Step Route |

|---|---|---|

| Starting Material | 2,4-Difluoro-1-(methoxymethoxy)benzene | 2,4-Difluoro-3-chlorobenzoic acid |

| Key Reagents | sec-Butyllithium (B1581126) | Nitric acid, Pd/C, Sodium nitrite |

| Reaction Conditions | Very low temperatures (-75°C) | High temperature for nitration |

| Safety Concerns | Use of hazardous alkyllithium reagents | Avoids alkyllithium reagents |

Synthesis of Advanced Derivatives Bearing the 3-Chloro-2-fluorophenyl Moiety

The 3-chloro-2-fluorophenyl moiety, derived from this compound, serves as a crucial building block for more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). ossila.com The synthesis of these advanced derivatives involves modifications to the benzoic ring or transformations of the carboxylic acid group.

Modification of the benzoic ring of a 3-chloro-2-fluorophenyl precursor often involves electrophilic aromatic substitution reactions to introduce additional functional groups. A relevant example is the nitration of 2,4-difluoro-3-chlorobenzoic acid, a key step in a multi-stage synthesis. semanticscholar.org In this reaction, the benzoic acid derivative is treated with concentrated nitric acid at a high temperature to introduce a nitro (-NO2) group onto the ring, achieving a 94% yield. semanticscholar.org The electron-withdrawing effects of the existing fluorine and carboxylic acid groups slow the reaction, necessitating forcing conditions. semanticscholar.org This newly introduced nitro group can then be further transformed, for example, by reduction to an amino group (-NH2), which can then undergo diazotization to introduce other functionalities, demonstrating how initial ring modification opens up pathways to a wide range of derivatives. semanticscholar.org

The carboxylic acid group of this compound is a versatile handle for synthesizing advanced derivatives through various transformations.

One common transformation is the formation of amides. This compound is used as a building block for potent Aurora A kinase inhibitors. ossila.com In this context, the carboxylic acid is coupled with an amine on a molecular scaffold using peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). ossila.com

Another significant transformation is the formation of activated esters. A fluorine probe molecule for use in 19F NMR metabolomics studies is prepared by reacting this compound with N-hydroxysuccinimide. ossila.com This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and converts the carboxylic acid into an N-succinimidyl ester. This activated ester can then readily react with amino acids, attaching the 3-chloro-2-fluorophenyl tag for detection. ossila.com

The carboxylic acid can also be converted into other functional groups, such as esters. While direct O-trifluoromethylation of carboxylic acids is not widely reported, general methodologies exist for the conversion of carboxylic acids into trifluoromethyl esters, difluoromethyl esters, and other fluoroalkyl esters, which can be applied to substrates like this compound. chemrevlett.com These transformations typically involve reacting the carboxylic acid or its corresponding salt with specific fluoromethylating agents. chemrevlett.com

Table 2: Examples of Carboxylic Acid Transformations

| Transformation | Reagents | Product Type | Application |

|---|---|---|---|

| Amide Coupling | HATU, Amine | Amide | Active Pharmaceutical Ingredients (APIs) ossila.com |

| Activated Ester Formation | N-hydroxysuccinimide, DCC | N-succinimidyl ester | 19F NMR Probe ossila.com |

| Esterification (general) | Various fluoromethylating agents | Fluoroalkyl ester | Synthesis of complex molecules chemrevlett.com |

Carboxylic Acid Functional Group Transformations

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of esters and amides. These functional groups are fundamental in modifying the physicochemical properties of the parent molecule and are key intermediates for further synthetic elaborations.

Esterification:

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

A study on the catalytic methyl esterification of various fluorinated aromatic carboxylic acids using methanol and a heterogeneous catalyst, UiO-66-NH2, demonstrated a significant reduction in reaction time compared to the traditional BF3·MeOH complex. While this study did not specifically include this compound, the methodology is broadly applicable to fluorobenzoic acids and offers a more sustainable approach to ester synthesis. rsc.orgsemanticscholar.org

Amidation:

Amide bond formation from this compound is a critical step in the synthesis of many biologically active compounds. This transformation is typically accomplished by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).

For instance, this compound is utilized as a building block for active pharmaceutical ingredients (APIs), specifically as Aurora A inhibitors. The molecular scaffold is attached through peptide coupling chemistry, a form of amidation. ossila.com A fluorine probe molecule for NMR-based metabolomics has also been prepared from this compound and hydroxysuccinimide, catalyzed by DCC. ossila.com

A general and efficient copper-catalyzed method for the amination of 2-chlorobenzoic acids with anilines has been developed. This chemo- and regioselective cross-coupling reaction proceeds without the need for protecting the carboxylic acid group and provides a wide range of N-aryl anthranilic acid derivatives in high yields. nih.gov Although this study focuses on 2-chlorobenzoic acid, the principles can be extended to substituted analogs like this compound.

Below is a table summarizing representative esterification and amidation reactions for benzoic acid derivatives.

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product | Yield (%) | Reference |

| 2,4-difluoro-3-chlorobenzoic acid | Ethanol | H₂SO₄ | Ethyl 2,4-difluoro-3-chlorobenzoate | - | semanticscholar.org |

| This compound | Hydroxysuccinimide | DCC | N-succinimidyl 3-chloro-2-fluorobenzoate | - | ossila.com |

| 2-chlorobenzoic acid | Aniline | Cu/Cu₂O, K₂CO₃ | N-phenylanthranilic acid | 90 | nih.gov |

Peptide Coupling Chemistry

Peptide coupling reactions are a specialized form of amidation that are fundamental to the synthesis of peptides and other complex molecules containing amide linkages. These reactions employ specific coupling reagents to facilitate the formation of an amide bond between a carboxylic acid and an amine, often an amino acid or peptide, under mild conditions that minimize racemization of chiral centers.

This compound can be effectively coupled with various amino moieties using modern peptide coupling reagents. One such reagent is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com HATU is a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency and minimal side reactions. peptide.combachem.comsigmaaldrich.com The use of HATU is particularly advantageous for coupling sterically hindered substrates or when rapid reaction times are required. peptide.combachem.com

Another widely used coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC). In a DCC-mediated coupling, the carboxylic acid adds to the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. peptide.combachem.com To suppress side reactions and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used in conjunction with DCC. peptide.com

The application of these coupling methodologies is crucial in the synthesis of Aurora A inhibitors, where this compound is attached to a larger molecular scaffold via a peptide bond. ossila.com

The table below outlines common peptide coupling reagents and their general applications.

| Coupling Reagent | Additive (if any) | Key Features |

| HATU | DIPEA (base) | Fast reaction rates, high efficiency, low racemization. peptide.combachem.comsigmaaldrich.com |

| DCC | HOBt | Cost-effective, widely used, DCU byproduct can complicate purification. peptide.combachem.com |

Heterocyclic Compound Synthesis Incorporating this compound Moieties

The 3-chloro-2-fluorobenzoyl scaffold is a valuable building block for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carboxylic acid derivatives. A common synthetic route involves the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by cyclization. nih.gov

While a specific synthesis of an oxadiazole derivative starting from this compound is not detailed in the provided search results, a general and widely applicable methodology can be described. First, this compound would be esterified, for example, with ethanol under acidic conditions to yield ethyl 3-chloro-2-fluorobenzoate. This ester can then be reacted with hydrazine hydrate to form 3-chloro-2-fluorobenzoyl hydrazide. nih.gov

The resulting acid hydrazide is a key intermediate that can be cyclized to the 1,3,4-oxadiazole ring through various methods. One common approach involves reacting the acid hydrazide with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, the acid hydrazide can be treated with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-oxadiazole-2-thione derivative.

A study on the synthesis of oxadiazoles from 3-chloro-2-chlorocarbonylbenzo[b]thiophene provides a relevant example of this synthetic strategy. The acid chloride was first converted to the acid hydrazide, which was then cyclized to the corresponding 1,3,4-oxadiazole. nih.gov

| Starting Material | Key Intermediate | Cyclization Reagent | Heterocyclic Product |

| This compound | 3-chloro-2-fluorobenzoyl hydrazide | R'COOH / POCl₃ | 2-R'-5-(3-chloro-2-fluorophenyl)-1,3,4-oxadiazole |

Indole Derivatives

Indole and its derivatives are a fundamentally important class of heterocyclic compounds with a wide range of biological activities. While the direct synthesis of an indole derivative from this compound is not explicitly described, a related precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate for indole synthesis. orgsyn.org This suggests that a synthetic pathway from this compound to an indole derivative would likely involve the introduction of an amino group ortho to the carboxylic acid and subsequent cyclization.

A plausible, albeit multi-step, synthetic route could involve the nitration of this compound, followed by reduction of the nitro group to an amine. The resulting amino acid could then undergo cyclization to form an isatin derivative, which is a common precursor to indoles. For example, the synthesis of 7-fluoroisatin from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves a cyclization step in concentrated sulfuric acid. orgsyn.org This isatin can then be converted to the corresponding 2-amino-3-fluorobenzoic acid. orgsyn.org

Modern indole syntheses often involve transition-metal-catalyzed cross-coupling reactions. For instance, a metal-free, two-step synthesis of indole derivatives from aryl triazoles has been developed, which involves a ring-opening and subsequent cyclization. mdpi.com While not directly applicable to this compound, this highlights the diversity of synthetic strategies available for indole synthesis.

Fluoroacridine Formation

Acridines are a class of nitrogen-containing heterocyclic compounds, and their fluorinated derivatives are of interest in medicinal chemistry. 2-Amino-3-fluorobenzoic acid is a known precursor for the synthesis of fluoroacridines. orgsyn.org This suggests that this compound could potentially be converted to a fluoroacridine derivative through a synthetic sequence that introduces an ortho-amino group and facilitates a cyclization reaction.

A common method for the synthesis of acridines is the Ullmann condensation, which involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization of the resulting N-arylanthranilic acid. wikipedia.org For example, the reaction of 2-chlorobenzoic acid with aniline in the presence of a copper catalyst yields N-phenylanthranilic acid, which can be cyclized to acridone. wikipedia.org

Therefore, a potential route to a fluoroacridine from this compound could involve an initial amination step, for example, via a copper-catalyzed reaction with an appropriate aniline derivative, to form an N-arylanthranilic acid intermediate. This intermediate could then undergo an intramolecular cyclization, typically promoted by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, to form the fluoroacridine core.

Optimization and Scalability in this compound Synthesis

The development of efficient, cost-effective, and scalable synthetic routes to this compound is crucial for its application in industrial settings. A patented method for the preparation of 2-fluoro-3-chlorobenzoic acid utilizes 2,3-dichlorobenzoyl chloride as a starting material. This process involves a fluorine substitution reaction with a fluorinating agent in the presence of an organic solvent and a phase-transfer catalyst. The resulting 2-fluoro-3-chlorobenzoyl fluoride intermediate is then hydrolyzed under alkaline conditions to yield the final product. This one-pot method is noted for its high selectivity and simplicity of operation, leading to a high-purity product. google.com

Key optimization steps in this related synthesis included:

Nitration: The use of concentrated nitric acid at an elevated temperature. semanticscholar.org

Esterification: To improve the solubility characteristics of an intermediate for easier separation. semanticscholar.org

Reduction: Evaluation of different catalytic systems (e.g., Pd/C) and reaction conditions to achieve a high yield (97%). semanticscholar.org

Diazotization and Hydrolysis: Optimization of the equivalents of reagents to afford the final product in high yield (90%). semanticscholar.org

These examples underscore the importance of designing synthetic routes that are not only high-yielding but also safe and amenable to large-scale production by avoiding hazardous reagents and extreme reaction conditions.

The following table summarizes key considerations for the optimization and scalability of halogenated benzoic acid synthesis.

| Parameter | Optimization Strategy | Rationale |

| Reagent Selection | Avoid hazardous reagents like alkyllithiums. | Enhances safety and simplifies handling on a large scale. semanticscholar.org |

| Reaction Conditions | Operate at moderate temperatures and pressures. | Reduces energy costs and the need for specialized equipment. semanticscholar.org |

| Intermediates | Introduce functional groups (e.g., esters) to modify solubility. | Facilitates purification and isolation of intermediates. semanticscholar.org |

| Process | Develop one-pot procedures where feasible. | Reduces the number of unit operations, saving time and resources. google.com |

| Yield | Systematically optimize reaction parameters for each step. | Maximizes product output and process efficiency. semanticscholar.org |

Process Efficiency and Yield Enhancement

One key strategy for yield enhancement involves the optimization of reaction conditions, such as the choice of catalysts, solvents, and reagents. For instance, in the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the hydrogenation of a nitro-group intermediate was significantly improved by testing various catalysts and additives. semanticscholar.org The use of Pd/C as a catalyst resulted in an excellent yield of 97.0% for the reduction step. semanticscholar.org Similarly, a patented method for preparing 2-fluoro-3-chlorobenzoic acid highlights a one-pot synthesis approach, which simplifies operations and leads to a high-purity product (over 99.5%) by avoiding complex purification steps. google.com This method utilizes a phase-transfer catalyst to facilitate the fluorine substitution reaction. google.com

The following table summarizes various strategies employed to enhance process efficiency and yields in the synthesis of fluorinated and chlorinated benzoic acids, which could be applicable to this compound.

Table 1: Strategies for Process Efficiency and Yield Enhancement

| Strategy | Description | Example Application | Reported Yield/Improvement |

|---|---|---|---|

| Catalyst Optimization | Selecting a highly efficient catalyst for key reaction steps, such as hydrogenation. | Hydrogenation of ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate catalyzed by Pd/C. semanticscholar.org | 97.0% |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce handling losses and simplify operations. | Preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride via fluorination and hydrolysis. google.com | Purity >99.5% |

| Avoidance of Complex Purification | Designing reaction pathways that yield a cleaner product, making purification simpler and more efficient. | Synthesis of 2-amino-3-fluorobenzoic acid where no chromatography is required for purification. orgsyn.org | Overall yield tripled compared to previous reports. orgsyn.org |

| Reagent Selection | Using readily available and manageable reagents to ensure consistent and high-yielding reactions. | A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid avoids hazardous alkyllithium reagents. semanticscholar.orgresearchgate.net | 70% overall yield. semanticscholar.orgresearchgate.net |

Considerations for Large-Scale Preparation

Scaling up the synthesis of fine chemicals like this compound from the laboratory bench to industrial production introduces a unique set of challenges. The primary considerations involve safety, cost-effectiveness, and the robustness of the chemical process.

A significant hurdle in the large-scale preparation of some halogenated benzoic acids is the use of hazardous reagents and extreme reaction conditions. semanticscholar.orgresearchgate.net For example, a reported synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves the use of sec-butyllithium (sec-BuLi) at temperatures as low as -75°C. semanticscholar.orgresearchgate.net Such methods are often unsuitable for industrial-scale production due to the dangers associated with handling pyrophoric alkyllithium reagents and the high cost of maintaining cryogenic temperatures. semanticscholar.orgresearchgate.net Therefore, developing alternative synthetic routes that operate under more manageable and safer conditions is a key focus for industrial chemists.

The choice of starting materials is also critical for large-scale synthesis. A viable industrial process should utilize readily available and cost-effective precursors. A patented method for producing 2-chloro-4-fluorobenzoic acid, for instance, starts from the inexpensive raw material m-chloroaniline and is designed for batch production, indicating its suitability for larger scales. google.com

Furthermore, the scalability of each step in the synthesis must be evaluated. Reactions that are easily controlled in a laboratory setting may become problematic in large reactors. The synthesis of 2-amino-3-fluorobenzoic acid is noted to be scalable, with the main limiting factor being the size of the laboratory equipment, suggesting a robust and controllable process. orgsyn.org The use of water as a solvent in all three steps of this particular synthesis is also advantageous for large-scale work due to its low cost, non-flammability, and minimal environmental impact. orgsyn.org

The table below outlines key considerations and potential solutions for the large-scale preparation of this compound and its derivatives, based on findings for structurally similar compounds.

Table 2: Considerations and Solutions for Large-Scale Preparation

| Consideration | Challenge | Potential Solution / Alternative Approach |

|---|---|---|

| Reagent Safety | Use of hazardous reagents like alkyllithiums (e.g., n-butyllithium, sec-butyllithium) which are pyrophoric and require special handling. semanticscholar.orgresearchgate.net | Develop synthetic routes that utilize safer, more stable reagents and avoid organometallics where possible. semanticscholar.orgresearchgate.net |

| Reaction Conditions | Requirement for extremely low temperatures (e.g., below -75°C), which is energy-intensive and costly to maintain on a large scale. semanticscholar.orgresearchgate.net | Design processes that operate at or near ambient temperature, or under moderate heating/cooling conditions. |

| Process Simplicity | Multi-step procedures with complex workups and purifications can be inefficient and generate significant waste. semanticscholar.org | Employ "one-pot" synthesis methods or streamline reaction sequences to minimize intermediate isolations. google.com |

| Starting Material Cost & Availability | Dependence on expensive or difficult-to-source starting materials can make the process economically unviable. | Select synthetic pathways that begin with cheap, commercially available raw materials, such as m-chloroaniline. google.com |

| Solvent Choice | Use of volatile or toxic organic solvents can pose environmental and safety risks. | Utilize safer and more environmentally friendly solvents, such as water, where the process allows. orgsyn.org |

Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluorobenzoic Acid

Reaction Kinetics and Thermodynamics of 3-Chloro-2-fluorobenzoic Acid Transformations

The reactivity of halogenated benzoic acids is significantly influenced by the nature and position of the halogen substituents on the aromatic ring. While specific kinetic and thermodynamic data for this compound transformations are not extensively detailed in the available literature, studies on related chloro/fluoro-benzoic acid derivatives provide significant insights into their reaction dynamics, particularly in photocatalytic degradation processes.

Research on the photoassisted dehalogenation and mineralization of various chloro/fluoro-benzoic acid derivatives at a TiO2/H2O interface demonstrates that the reaction rates are highly dependent on the molecular structure. For instance, the position of chloro and fluoro groups relative to the carboxylic acid group affects the rate of dechlorination. When electron-withdrawing groups like chlorine and fluorine are in the ortho and para positions, dechlorination is generally faster than when the chloro group is in the meta position researchgate.net.

In a comparative study, the photodegradation kinetics of several chlorinated and fluorinated benzoic acids were examined. The results indicated that dechlorination (the breaking of the C-Cl bond) is a more favorable process than defluorination, which is attributed to the lower bond strength of the C-Cl bond compared to the C-F bond researchgate.net. The process of aromatic ring cleavage also occurs at a significant rate, eventually leading to the mineralization of the compound into CO2 researchgate.net.

The table below presents kinetic data for the photodegradation of several chloro/fluoro-benzoic acid derivatives, illustrating the relative rates of ring opening and dechlorination. This data highlights the structure-reactivity relationships within this class of compounds.

| Compound | Ring Opening Rate (k, 10⁻² min⁻¹) | Dechlorination Rate (k, 10⁻² min⁻¹) |

|---|---|---|

| 2-Chloro-4-fluorobenzoic acid (2Cl–4F–BA) | 6.37 | 8.44 |

| 2-Chloro-6-fluorobenzoic acid (2Cl–6F–BA) | 6.24 | 8.09 |

| 3-Chloro-4-fluorobenzoic acid (3Cl–4F–BA) | 5.27 | 6.24 |

| 4-Chloro-2-fluorobenzoic acid (4Cl–2F–BA) | 7.17 | 7.79 |

| 2-Chlorobenzoic acid (2Cl–BA) | 4.83 | 10.0 |

Data sourced from studies on photoassisted dehalogenation of chloro/fluoro-benzoic acid derivatives researchgate.net.

Coordination Chemistry of this compound

This compound possesses a carboxylic acid functional group, which is a versatile coordinating moiety in the formation of metal complexes ossila.cominnospk.com. The carboxylate group can act as a mono- or bidentate ligand, bridging metal centers to create polynuclear complexes or extended network structures. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring enhances the compound's utility as a building block in crystal engineering and the design of functional materials innospk.com. These halogen substituents can influence the electronic properties of the ligand and participate in non-covalent interactions, such as halogen bonding, which can direct the self-assembly and final architecture of the coordination compound. The unique substitution pattern of this compound makes it a valuable precursor for ligands used in the synthesis of materials like liquid crystals and metal-organic frameworks ossila.cominnospk.com.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound enables it to serve as a linker in the synthesis of MOFs ossila.cominnospk.com. Upon deprotonation, the resulting carboxylate can coordinate to metal centers, forming robust frameworks with potential applications in areas such as gas storage and separation .

While specific MOF structures incorporating this compound are not detailed, the use of fluorinated benzoic acid derivatives in MOF synthesis is a well-established strategy. The fluorine substituents can impart specific properties to the resulting MOF, such as increased hydrophobicity or altered affinity for certain guest molecules. For example, related fluorinated linkers have been used to create MOFs with enhanced methane (B114726) adsorption capabilities nih.gov. The synthesis typically involves the solvothermal reaction of a metal salt with the organic linker, where careful control of reaction conditions allows for the crystallization of the desired porous framework.

Lanthanide ions are known to form stable complexes with ligands containing hard donor atoms like oxygen ijcce.ac.ir. The carboxylic acid group of this compound makes it a suitable ligand for coordinating with lanthanide ions. Tripositive lanthanide ions are hard acids and readily form complexes with high coordination numbers, typically ranging from 6 to 10 ijcce.ac.ir.

Radical and Photoinduced Reactions of this compound Derivatives

The photoassisted degradation of halogenated aromatic compounds, including derivatives of this compound, is a significant area of research for environmental remediation. Studies conducted on chloro/fluoro-benzoic acid isomers using a TiO2 photocatalyst in aqueous media under UV irradiation reveal a detailed dehalogenation mechanism researchgate.netresearchgate.net.

The process is initiated by the adsorption of the benzoic acid derivative onto the TiO2 surface. Upon UV illumination, electron-hole pairs are generated in the TiO2 semiconductor. The photogenerated holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. These radicals attack the aromatic ring, leading to a series of oxidative degradation steps researchgate.net.

A key finding is that dechlorination occurs more readily than defluorination researchgate.net. This is attributed to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. The reaction proceeds through the cleavage of the C-Cl bond, followed by the opening of the aromatic ring and subsequent oxidation of the resulting aliphatic fragments. Time-of-flight mass spectrometry (TOF-MS) has been used to identify various intermediate products during the photodegradation of related isomers like 2-chloro-4-fluorobenzoic acid, confirming a stepwise degradation pathway that eventually leads to mineralization into CO2, water, and halide ions researchgate.netresearchgate.net.

The table below lists some of the intermediates identified during the photodegradation of 2-Chloro-4-fluorobenzoic acid, which provides a model for the likely degradation pathway of this compound.

| Intermediate Compound | Observed m/z |

|---|---|

| Parent Carboxylate (2Cl–4F–BA) | 173.1 |

| Deprotonated Carboxylate | 170.9 |

| 2-Chloro-4-fluorobenzaldehyde | 157.2 |

| 4-Fluorobutanoic acid | 105.1 |

| 3-Fluoroacrylic acid | 89.1 |

| 1-Fluoro-1,3-pentadiene | 97.0 |

Data sourced from TOF-MS analysis during the photoassisted dehalogenation of 2-Chloro-4-fluorobenzoic acid researchgate.net.

Photo-Mineralization Pathways in Aqueous Media

The photo-mineralization of halogenated benzoic acids, including this compound, in aqueous solutions is a significant area of environmental chemistry research. Studies on similar chloro/fluoro-benzoic acid derivatives using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation reveal a multi-step degradation process. researchgate.net The primary mechanism involves the generation of highly reactive oxygen species at the TiO₂/H₂O interface, which then attack the aromatic compound.

A crucial aspect of the initial degradation is the dehalogenation step. Research indicates that dechlorination occurs more readily than defluorination. researchgate.net This preference is attributed to the lower bond dissociation energy of the C-Cl bond compared to the more stable C-F bond. For this compound, the pathway would likely commence with the cleavage of the C-Cl bond, leading to the formation of 2-fluorobenzoic acid as a primary intermediate.

Following dehalogenation, the aromatic ring becomes susceptible to further oxidative attack. This leads to ring cleavage and the formation of various aliphatic intermediates. researchgate.net Ultimately, these intermediates are further oxidized, leading to complete mineralization. The final products of this process are carbon dioxide (CO₂), water (H₂O), and inorganic halide ions (Cl⁻ and F⁻). researchgate.net The degradation can be monitored by tracking the disappearance of the parent compound and the emergence of these final products.

The proposed mineralization pathway can be summarized as follows:

Adsorption: this compound adsorbs onto the surface of the TiO₂ photocatalyst.

Dehalogenation: Preferential cleavage of the C-Cl bond upon UV irradiation.

Hydroxylation & Ring Opening: Attack by hydroxyl radicals leads to the formation of hydroxylated intermediates and subsequent cleavage of the aromatic ring.

Formation of Aliphatic Intermediates: Short-chain carboxylic acids such as formate (B1220265) and bicarbonate species are formed. researchgate.net

Mineralization: Complete oxidation to CO₂, water, and inorganic ions. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on this compound

The reactivity of the aromatic ring of this compound in substitution reactions is dictated by the electronic properties of its three substituents: the fluoro (-F), chloro (-Cl), and carboxylic acid (-COOH) groups.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org All three substituents on the this compound ring are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. This is due to their electron-withdrawing inductive effects.

The directing influence of these groups determines the position of substitution:

Carboxylic Acid (-COOH): This group is a meta-director due to its strong electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C5 position.

Halogens (-F, -Cl): Halogens are also deactivating due to their strong inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). uci.edu

The -F group at C2 directs to the ortho position (C3, blocked) and the para position (C5).

The -Cl group at C3 directs to the ortho positions (C2, blocked, and C4) and the para position (C6).

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -COOH | Withdrawing | Withdrawing | Deactivating | Meta |

| -Cl | Withdrawing | Donating | Deactivating | Ortho, Para |

| -F | Withdrawing | Donating | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

The ring of this compound is highly activated for SNAr reactions due to the presence of the electron-withdrawing -COOH group and the two halogens. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

There are two potential leaving groups: the fluorine at C2 and the chlorine at C3.

Attack at C2: The -COOH group is ortho to the -F group, and the -Cl group is also ortho. Both strongly withdraw electron density, making C2 highly electrophilic and able to stabilize the intermediate anion.

Attack at C3: The -F group is ortho to the -Cl group, which activates this position for attack. The -COOH group is meta and thus provides less stabilization for the intermediate formed by attack at C3. openstax.org

Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. In SNAr reactions, fluoride can be a surprisingly good leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom very susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary functional groups are the carboxylic acid and the di-halogenated aromatic ring.

Reactions at the Carboxylic Acid: Standard reactions of carboxylic acids can be performed with high chemoselectivity, leaving the aromatic ring intact. These include:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

Amide formation: Activation of the carboxylic acid (e.g., with a coupling reagent like HATU or conversion to an acyl chloride) followed by reaction with an amine to form an amide. ossila.com

Reactions at the Aromatic Ring: Conversely, specific conditions can be chosen to target the aromatic ring while leaving the carboxylic acid group untouched.

Nucleophilic Aromatic Substitution: As described above, using a strong nucleophile will preferentially lead to substitution on the ring.

Photo-mineralization: Under photocatalytic conditions, the entire molecule, starting with the C-Cl bond, will be degraded. researchgate.net

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific position over other possible positions.

In Electrophilic Aromatic Substitution: The regioselectivity is not well-defined due to the conflicting directing effects of the substituents. The -COOH group directs to C5, while the -F and -Cl groups direct to C4, C5, and C6. The reaction would likely yield a mixture of constitutional isomers, making it a regiochemically challenging transformation.

In Nucleophilic Aromatic Substitution: The regioselectivity is more pronounced. The presence of electron-withdrawing groups ortho and para to a potential leaving group strongly favors the reaction.

Position C2 (bearing -F): This position is ortho to both the -Cl and -COOH groups. This dual activation makes it a highly favored site for nucleophilic attack.

Position C3 (bearing -Cl): This position is ortho to the -F group but meta to the -COOH group. The activation is weaker compared to C2.

Therefore, SNAr reactions on this compound are expected to be highly regioselective for the substitution of the fluorine atom at the C2 position.

| Reaction Type | Reagent Type | Target Site | Regioselectivity Outcome |

| Chemoselective | Acid/Alcohol | Carboxylic Acid | High selectivity for ester formation |

| Chemoselective | Amine/Coupling Agent | Carboxylic Acid | High selectivity for amide formation |

| Regioselective (SNAr) | Strong Nucleophile | Aromatic Ring (C-F, C-Cl) | High selectivity for substitution at C2 (loss of F⁻) |

| Regioselective (SEAr) | Electrophile | Aromatic Ring (C-H) | Low selectivity, mixture of C4, C5, C6 isomers expected |

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Fluorobenzoic Acid

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For molecules like halogenated benzoic acids, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to investigate their structural and electronic properties. These calculations, typically paired with basis sets such as 6-311++G(d,p), allow for the reliable prediction of molecular geometries, vibrational frequencies, and reaction pathways. While studies on related isomers like 2-chloro-6-fluorobenzoic acid have utilized these DFT approaches to analyze their potential energy surfaces, specific findings for 3-chloro-2-fluorobenzoic acid are not documented.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting molecular properties. These methods are invaluable for obtaining highly accurate energies and for calibrating results from less computationally intensive methods like DFT. For substituted benzoic acids, ab initio calculations can provide precise details on intramolecular interactions and electronic distributions. However, the scientific literature lacks specific ab initio studies focused on the molecular properties of this compound.

Molecular Structure and Conformational Analysis

Geometry Optimization and Potential Energy Landscapes

The substitution pattern on the benzene (B151609) ring of this compound suggests the possibility of multiple conformers arising from the rotation of the carboxylic acid group. Geometry optimization calculations would be essential to determine the most stable three-dimensional structure of the molecule. Furthermore, mapping the potential energy landscape would reveal the relative energies of different conformers and the transition states that separate them. Such analyses have been performed for other ortho-substituted chloro- and fluoro-benzoic acids, but data specific to the 3-chloro-2-fluoro isomer is not available.

Rotational Barriers and Intramolecular Hydrogen Atom Tunneling

The rotation of the carboxylic group around the C-C bond is a key conformational process in benzoic acids. Computational studies on analogous molecules have quantified the energy barriers for this rotation. These barriers are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the carboxylic proton and the ortho-fluorine atom. In some fluorinated benzoic acids, quantum mechanical tunneling of the hydrogen atom in the carboxylic group has been observed, a phenomenon that could also be explored for this compound. Detailed computational investigation would be required to determine these rotational barriers and the possibility of hydrogen atom tunneling.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron distribution in the aromatic ring and the acidity of the carboxylic acid group. Computational analyses, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its chemical reactivity, electrophilicity, and nucleophilicity. While general principles can be inferred from related compounds, specific values and detailed electronic structure analysis for this compound are not present in the available literature.

Intermolecular Interactions and Supramolecular Chemistry Modeling

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of close contacts, such as hydrogen bonds and halogen bonds, which govern the supramolecular assembly.

Energy decomposition analysis provides quantitative insight into the nature of intermolecular interactions by breaking down the total interaction energy into physically meaningful components, such as electrostatic, polarization, dispersion, and exchange-repulsion energies. The CE-B3LYP model, based on B3LYP monomer wavefunctions, is one such scheme used to analyze crystal packing.

Applying this model to the crystal structure of this compound would quantify the energetic contributions of various molecular pairs, helping to understand the forces driving the supramolecular architecture. A comprehensive study on ortho-substituted benzoic acids has utilized this model, but its application to the 3-chloro-2-fluoro isomer has not been specifically reported. nih.govresearchgate.net

Table 2: Illustrative Energy Decomposition Data for a Molecular Pair

| Energy Component | Expected Data (kJ/mol) |

|---|---|

| Electrostatic | Value |

| Polarization | Value |

| Dispersion | Value |

| Exchange-Repulsion | Value |

| Total Interaction Energy | Sum of Components |

Note: This table represents the typical output of an energy decomposition analysis; specific values for this compound are not available.

Thermodynamic Property Prediction and Consistency Assessment

The standard enthalpy of formation (ΔfH°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. High-level ab initio methods, such as G3(MP2) theory, are employed to calculate this property with high accuracy. These theoretical values are crucial for assessing the consistency of experimental thermochemical data.

Theoretical calculations for the gas-phase enthalpy of formation of this compound would provide valuable data for chemical and engineering applications. While studies have reported theoretical and experimental enthalpies of formation for monochlorobenzoic acids, specific and reliable data for the di-substituted this compound is not found in the existing literature.

Computational Evaluation of Heat Capacities and Entropies

Computational chemistry provides valuable tools for estimating the thermodynamic properties of molecules, including heat capacity (Cp) and entropy (S). These calculations are often performed using statistical mechanics based on data obtained from quantum chemical computations, such as molecular geometries and vibrational frequencies. For halobenzoic acids, these computational methods have been applied to understand their thermodynamic behavior, particularly in the ideal-gas state.

While specific computational studies detailing the heat capacity and entropy of this compound are not extensively available in publicly accessible literature, the methodologies for such evaluations are well-established. Quantum chemical methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets, are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. These vibrational frequencies, along with translational and rotational contributions, are then used to calculate the partition function, from which thermodynamic properties like heat capacity and entropy can be derived.

For a series of monohalogenated benzoic acids, computational approaches have been validated by comparing the calculated ideal-gas entropies and heat capacities with experimental data where available, showing good consistency. researchgate.netnist.gov This lends confidence to the application of similar computational techniques for di-substituted benzoic acids like this compound. The calculated values are crucial for understanding the molecule's stability and reactivity and for constructing a comprehensive thermodynamic profile.

Table 1: Illustrative Data Table of a Computational Thermodynamic Study on a Halobenzoic Acid (Hypothetical for this compound)

| Thermodynamic Property | Calculated Value | Units |

| Molar Entropy (S°) | Data not available | J mol-1 K-1 |

| Molar Heat Capacity (Cp) | Data not available | J mol-1 K-1 |

Note: This table is for illustrative purposes. Specific computationally evaluated data for this compound were not found in the surveyed literature.

Structure-Property Relationship Studies for Halobenzoic Acids

The study of structure-property relationships is fundamental in understanding how the chemical structure of a molecule influences its physicochemical properties and, consequently, its behavior. For halobenzoic acids, the nature, number, and position of the halogen substituents on the benzene ring play a critical role in determining their properties. researchgate.netnih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold leads to significant changes in electronic distribution, molecular geometry, and intermolecular interactions. These changes, in turn, affect properties such as acidity, solubility, and thermodynamic stability. nih.gov

Key aspects of structure-property relationships in halobenzoic acids include:

Electronic Effects : Halogens are electronegative atoms that exert a negative inductive (-I) effect, withdrawing electron density from the aromatic ring. This electron withdrawal generally increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The magnitude of this effect depends on the electronegativity of the halogen (F > Cl > Br > I) and its position relative to the carboxyl group.

Steric Effects : The size of the halogen atom can influence the planarity of the molecule. A bulky halogen substituent at the ortho position can force the carboxyl group out of the plane of the benzene ring. This steric hindrance can affect the resonance between the carboxyl group and the aromatic ring, influencing acidity and other properties.

Intermolecular Interactions : Halogen atoms can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions are crucial in the solid state, affecting crystal packing, melting points, and sublimation enthalpies. nih.govmdpi.com

Computational studies, often in conjunction with experimental data, have been instrumental in elucidating these structure-property relationships. researchgate.netnist.govmdpi.com For instance, quantum chemical calculations can quantify the effects of different halogen substituents on the geometry and electronic structure of the benzoic acid molecule. mdpi.com These theoretical investigations help to rationalize experimental observations and predict the properties of new, unstudied halobenzoic acids. researchgate.net

Environmental Degradation and Biotransformation of 3 Chloro 2 Fluorobenzoic Acid

Microbial Degradation Pathways

Microbial catabolism is a primary mechanism for the breakdown of halogenated benzoates in the environment. The specific arrangement of both a chlorine and a fluorine atom on the aromatic ring of 3-Chloro-2-fluorobenzoic acid presents a unique challenge for microbial enzyme systems. Insights into its degradation can be inferred from studies on bacteria that metabolize 3-chlorobenzoate (B1228886) (3-CBA) and various fluorobenzoates.

Strains of the genus Pseudomonas are well-documented for their ability to degrade a wide range of aromatic compounds, including halogenated benzoates. For instance, Pseudomonas sp. B13 is known to utilize 3-chlorobenzoate as a carbon and energy source and can also co-metabolize monofluorobenzoates. nih.govethz.ch Similarly, Pseudomonas aeruginosa and Pseudomonas stutzeri have been studied for their capacity to degrade 3-CBA, typically via ortho-cleavage pathways. nih.govresearchgate.net

While direct evidence for the degradation of this compound by a specific Pseudomonas strain is not extensively documented, it is plausible that strains capable of degrading both 3-CBA and 2-fluorobenzoate (B1215865) could potentially metabolize it. The process would likely be initiated by a dioxygenase enzyme capable of acting on the substituted ring. Cells of Pseudomonas sp. B13 grown on 3-chlorobenzoate have demonstrated the ability to readily co-metabolize monofluorobenzoates, suggesting that the enzymatic machinery induced by 3-CBA has a degree of flexibility for other halogenated analogs. nih.gov

The catabolic pathways for halogenated benzoic acids generally begin with an initial dioxygenation of the aromatic ring. Based on the degradation of 3-fluorobenzoate (B1230327) and 3-chlorobenzoate, two primary initial attack strategies are possible for this compound. ethz.chnih.gov

Dioxygenation Adjacent to the Carboxyl Group (1,2- or 1,6-Dioxygenation): This is a common route for benzoate (B1203000) degradation. For 3-fluorobenzoate, degradation can be initiated by a 1,2-dioxygenation to yield 3-fluorocatechol (B141901) or by a 1,6-dioxygenation to form 4-fluorocatechol (B1207897). ethz.ch A similar dioxygenation of 3-CBA yields either 3-chlorocatechol (B1204754) or 4-chlorocatechol (B124253). nih.govresearchgate.net By analogy, an initial dioxygenase attack on this compound would likely produce a corresponding chloro-fluorinated catechol. The resulting catechol would then be a substrate for ring cleavage, typically through an ortho-cleavage pathway.

Reductive Dehalogenation: Under anaerobic conditions, some bacteria, such as Rhodopseudomonas palustris, can degrade 3-CBA by first converting it to 3-chlorobenzoyl-CoA and then reductively dehalogenating this intermediate to benzoyl-CoA. asm.org

Key metabolites in the aerobic degradation of related compounds are the corresponding (halo)catechols. For 3-CBA, 3-chlorocatechol and 4-chlorocatechol are central intermediates. nih.gov For 3-FBA, 3-fluorocatechol and 4-fluorocatechol are the key intermediates. ethz.ch Subsequent ring cleavage of these catechols leads to (chloro/fluoro)-muconic acids, which are further metabolized to enter central metabolic cycles like the Krebs cycle.

Table 1: Potential Key Metabolites in the Initial Stages of this compound Degradation (Inferred from Related Compounds)

| Precursor Compound | Initial Reaction | Key Intermediate |

| 3-Chlorobenzoic Acid | Dioxygenation | 3-Chlorocatechol, 4-Chlorocatechol |

| 3-Fluorobenzoic Acid | Dioxygenation | 3-Fluorocatechol, 4-Fluorocatechol |

| This compound | Dioxygenation (Hypothesized) | 3-Chloro-2-fluorocatechol (Hypothesized) |

The enzymatic breakdown of halogenated aromatic acids requires a specialized set of enzymes capable of recognizing and transforming these substrates. The key enzyme systems are dioxygenases and the subsequent enzymes of the ortho-cleavage pathway.

Benzoate and Halobenzoate Dioxygenases: These enzymes catalyze the first step, incorporating two atoms of oxygen into the aromatic ring to form a dihydrodiol, which is then dehydrogenated to a catechol. The substrate specificity of these dioxygenases is crucial. For example, the enzyme 3-chlorobenzoate 1,2-dioxygenase (3CBDO) is induced in bacteria grown on 3CBA. nih.gov These enzymes often have a broader substrate range that may accommodate various halogenated compounds.

Chlorocatechol 1,2-Dioxygenase: This enzyme is essential for the subsequent ring-cleavage step. It differs from the standard catechol 1,2-dioxygenase found in benzoate degradation pathways by its enhanced ability to cleave substituted catechols. nih.gov

Downstream Pathway Enzymes: Following ring cleavage, enzymes such as chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase are required to convert the ring-fission product into intermediates of central metabolism. nih.gov In Pseudomonas sp. strain B13, the degradation of 3-oxoadipate, a later intermediate, involves 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. asm.org

Table 2: Key Enzyme Systems in Halogenated Benzoate Degradation

| Enzyme | Function | Substrate Example |

| Halobenzoate 1,2-Dioxygenase | Initial ring hydroxylation | 3-Chlorobenzoate |

| Chlorocatechol 1,2-Dioxygenase | Aromatic ring cleavage | 3-Chlorocatechol, 4-Chlorocatechol |

| Chloromuconate Cycloisomerase | Isomerization of muconic acid | Chloro-cis,cis-muconic acid |

| Dienelactone Hydrolase | Hydrolysis of dienelactone | Dienelactone intermediate |

Incomplete metabolism of halogenated compounds can lead to the accumulation of "dead-end" metabolites, which the organism cannot process further. This often occurs when a downstream enzyme in a catabolic pathway has a strict substrate specificity that prevents it from acting on a halogenated intermediate.

In the degradation of 3-fluorobenzoate by Pseudomonas sp. B13, the pathway involving 1,2-dioxygenation leads to the formation of 3-fluorocatechol. nih.govethz.ch The subsequent ring cleavage of 3-fluorocatechol is a critical and slow step, resulting in the formation of 2-fluoro-cis,cis-muconic acid. nih.govethz.ch This compound has been identified as a dead-end metabolite in the catabolism of both 2- and 3-fluorobenzoate, as it is not further metabolized by the organism. nih.govethz.ch The accumulation of such metabolites, particularly the cytotoxic 3-fluorocatechol, can inhibit bacterial growth. ethz.ch Given the structural similarities, it is possible that the degradation of this compound could also lead to the formation of recalcitrant chloro-fluoro-muconic acid derivatives.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied AOP for the degradation of halogenated aromatic compounds. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals attack the aromatic ring, leading to its degradation.

Studies on chloro/fluoro-benzoic acid derivatives at the TiO₂/H₂O interface show that the process leads to both dehalogenation and mineralization (conversion to CO₂). nih.gov A key finding is that dechlorination occurs more readily than defluorination, which is attributed to the weaker C-Cl bond compared to the C-F bond. nih.gov

The degradation mechanism typically involves the following steps:

Hydroxyl Radical Attack: •OH radicals attack the aromatic ring, leading to hydroxylation and the formation of hydroxylated intermediates. For benzoic acid, salicylic (B10762653) acid and phenol (B47542) are common intermediates. dtic.milutexas.edu

Dehalogenation: The hydroxyl radical attack can also lead to the displacement of halogen substituents (Cl⁻ and F⁻).

Ring Cleavage: Continued oxidation leads to the opening of the aromatic ring, forming aliphatic carboxylic acids.

Mineralization: These smaller organic acids are ultimately oxidized to carbon dioxide (CO₂) and water.

For a compound like this compound, the initial attack would likely produce hydroxylated and dehalogenated intermediates before the aromatic ring is cleaved and fully mineralized.

Dechlorination and Defluorination Dynamics in Degradation Processes

The breakdown of halogenated aromatic compounds like this compound is fundamentally dependent on the cleavage of carbon-halogen bonds. The processes of dechlorination and defluorination are critical initial steps in the mineralization of such molecules.

Microbially mediated reductive dechlorination is a significant process in the environmental fate of chlorinated benzoic acids. nih.gov In anaerobic environments, some microorganisms can utilize chlorinated benzoates as electron acceptors, removing the chlorine atom and replacing it with hydrogen. nih.govnih.gov For instance, the reductive dechlorination of 3-chlorobenzoate to benzoate has been shown to be an exergonic reaction, suggesting that microorganisms can derive energy from this process. nih.gov The rate-limiting step in this microbial process is suggested to be a nucleophilic attack on the benzene (B151609) ring. nih.gov

Defluorination presents a greater challenge due to the strength of the carbon-fluorine (C-F) bond, which is approximately 25 kcal/mol stronger than a carbon-chlorine (C-Cl) bond, making fluorinated organic compounds generally more stable and recalcitrant. ethz.ch However, microbial defluorination of fluorinated carboxylic acids does occur under both aerobic and anaerobic conditions. nih.govchemrxiv.org In the aerobic degradation of monofluorobenzoates, fluoride (B91410) can be eliminated during the initial dioxygenation step. nih.gov For certain short-chain fluorinated carboxylic acids, defluorination has been observed to occur via cometabolism, where the microbe does not use the compound as a primary energy source. illinois.eduresearchgate.net Research on chlorinated per- and polyfluoroalkyl carboxylic acids (Cl-PFCAs) has revealed that dechlorination can trigger subsequent defluorination through various dehalogenation reactions, including reductive, hydrolytic, and eliminative pathways. chemrxiv.org

The removal of both chlorine and fluorine from this compound is a prerequisite for the complete degradation of the aromatic ring and its entry into central metabolic pathways. The dynamics of these processes are influenced by the specific microbial communities present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Identification of Degradation Intermediates and Pathways

The metabolic pathway for this compound has not been explicitly detailed in the available literature. However, insights can be gained by examining the degradation of its constituent analogs, 3-chlorobenzoic acid (3-CBA) and 2-fluorobenzoic acid.

For 3-CBA, the most common aerobic degradation pathway proceeds through the formation of chlorocatechols. nih.govresearchgate.net This pathway is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring to produce a catechol derivative (such as 3-chlorocatechol or 4-chlorocatechol). researchgate.net This intermediate then undergoes ring cleavage, typically via an ortho-cleavage pathway, leading to the formation of intermediates like chloro-cis,cis-muconate and maleylacetate, which are further metabolized. nih.govresearchgate.net Alternative, less common pathways for 3-CBA degradation involve intermediates such as 3-hydroxybenzoate and 4-hydroxybenzoate. nih.gov

For fluorobenzoic acids, degradation also typically begins with dioxygenation. ethz.ch The metabolism of 2- and 3-fluorobenzoate can lead to the formation of 3-fluorocatechol. nih.gov However, the subsequent ring cleavage of 3-fluorocatechol can be a critical and problematic step, sometimes leading to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid, which accumulates and is not further metabolized. ethz.chnih.gov In some bacterial strains, an alternative 1,6-dioxygenation of 3-fluorobenzoate leads to 4-fluorocatechol, which can be successfully channeled into central metabolism. ethz.ch

Based on these precedents, a plausible degradation pathway for this compound would involve an initial dioxygenase attack. This could potentially lead to the formation of halogenated catechols, such as 3-chloro-2-fluorocatechol or other isomers, followed by ring cleavage. The specific intermediates formed would depend on the regioselectivity of the initial enzymatic attack.

| Parent Compound | Key Initial Intermediates | Subsequent Intermediates | Potential Dead-End Metabolites |

|---|---|---|---|

| 3-Chlorobenzoic Acid | 3-Chlorocatechol, 4-Chlorocatechol | Chloro-cis,cis-muconate, Maleylacetate | N/A |

| 2-Fluorobenzoic Acid | 3-Fluorocatechol | 2-Fluoro-cis,cis-muconate | 2-Fluoro-cis,cis-muconate ethz.chnih.gov |

| 3-Fluorobenzoic Acid | 3-Fluorocatechol, 4-Fluorocatechol | 2-Fluoro-cis,cis-muconate, 3-Fluoro-cis,cis-muconate | 2-Fluoro-cis,cis-muconate ethz.chnih.gov |

| This compound (Hypothesized) | Halogenated Catechol derivatives (e.g., 3-chloro-2-fluorocatechol) | Halogenated Muconic Acids | Possible, depending on pathway |

Influence of Halogen Substituent Position on Degradation Kinetics

The position of halogen substituents on the benzoic acid ring profoundly influences the kinetics and feasibility of microbial degradation. nih.gov The specific arrangement of halogens affects the molecule's electronic properties, stability, and susceptibility to enzymatic attack.

Studies on monochlorinated benzoic acids have shown that the position of the chlorine atom is a key determinant of biodegradability. Under anaerobic denitrifying conditions, enrichment cultures readily degraded 3- and 4-chlorobenzoate, while 2-chlorobenzoate (B514982) was metabolized much more slowly and only in a few instances. nih.gov This indicates a strong positional preference by the degrading consortia. Similarly, for fluorobenzoates, the metabolism of 2- and 4-fluorobenzoate (B1226621) is reported to be more common than that of 3-fluorobenzoate. ethz.ch

The presence of multiple, different halogens, as in this compound, introduces further complexity. The fluorine atom at the ortho position (C2) and the chlorine atom at the meta position (C3) will electronically influence each other and the carboxylic acid group. Research on co-crystals of acridine (B1665455) and various halogenated benzoic acids demonstrates that competition between different types of intermolecular bonds depends on both the position and type of the halogen substituent. rsc.org While not directly related to degradation, this illustrates the significant impact of substituent placement on molecular interactions.

For the reductive dechlorination of 3-chlorobenzoate analogs, the presence of other substituents on the ring was found to affect the reaction rate, though a simple correlation was not observed. nih.gov The combined electron-withdrawing effects of both chlorine and fluorine in this compound likely impact its susceptibility to initial enzymatic attack, but the precise effect on degradation kinetics requires specific experimental investigation.

| Isomer | Observed Degradation Behavior | Reference Condition |

|---|---|---|

| 2-Chlorobenzoate | Slowly metabolized | Anaerobic, denitrifying nih.gov |

| 3-Chlorobenzoate | Readily degraded | Anaerobic, denitrifying nih.gov |

| 4-Chlorobenzoate | Readily degraded | Anaerobic, denitrifying nih.gov |

| 2-Fluorobenzoate | Metabolism is common | General microbial survey ethz.ch |

| 3-Fluorobenzoate | Metabolism is less common | General microbial survey ethz.ch |

| 4-Fluorobenzoate | Metabolism is common; can be fully degraded | General microbial survey ethz.chnih.gov |

Environmental Fate and Persistence Considerations for Halogenated Benzoic Acids

Halogenated benzoic acids are a class of compounds that can exhibit significant persistence in the environment. cambridge.org As synthetic chemicals, they are often recalcitrant to biodegradation. nih.gov Their environmental fate is governed by a combination of their chemical structure, the physicochemical properties of the environment, and the metabolic capabilities of the indigenous microbial populations. nih.gov

The persistence of these compounds in soil is influenced by factors such as moisture, clay content, and organic matter. cambridge.org For example, the phytotoxicity of some chlorinated benzoic acids, such as 2,3,6-TBA, remained unchanged for nearly two years under conditions of alternating moisture and dryness, indicating high persistence. cambridge.org Generally, the presence of halogens increases a molecule's resistance to microbial attack.

These compounds enter the environment through various routes, including their use as precursors in the synthesis of pesticides and pharmaceuticals, and as intermediates in the degradation of other pollutants like polychlorinated biphenyls (PCBs). nih.govnih.govmdpi.com Due to their persistence, there is a risk of bioaccumulation in the food chain and contamination of groundwater, which poses potential public health concerns as many halogenated compounds are toxic. nih.gov The toxicity of halogenated benzoic acids to aquatic organisms has been shown to be related to the compound's hydrophobicity. nih.gov

The strength of the carbon-halogen bond is a key factor in persistence, with the C-F bond being particularly stable. ethz.ch This suggests that fluorinated benzoic acids may be more persistent than their chlorinated analogs. Therefore, a compound like this compound, containing both atoms, is expected to be relatively persistent, with its ultimate fate depending on the ability of microbial communities to catalyze both dechlorination and the more challenging defluorination steps.

Advanced Research Applications of 3 Chloro 2 Fluorobenzoic Acid in Chemical Sciences

3-Chloro-2-fluorobenzoic Acid as a Precursor for Active Pharmaceutical Ingredient (API) Intermediates